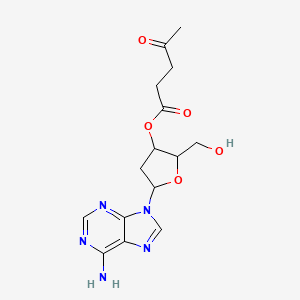
3'-o-Levulinyl-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Levulinyl-2’-deoxyadenosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects primarily through the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically employs levulinic acid or its derivatives under acidic conditions to achieve the desired substitution .
Industrial Production Methods: While specific industrial production methods for 3’-O-Levulinyl-2’-deoxyadenosine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Levulinyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The levulinyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the levulinyl group, reverting to 2’-deoxyadenosine.
Common Reagents and Conditions:
Acidic Conditions:
Basic Conditions: Employed for hydrolysis reactions.
Major Products:
2’-Deoxyadenosine: Formed upon hydrolysis of the levulinyl group.
Scientific Research Applications
3’-O-Levulinyl-2’-deoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Investigated for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Explored for its potential in cancer therapy, particularly targeting lymphoid malignancies.
Industry: Utilized in the development of nucleoside analogs for therapeutic purposes
Mechanism of Action
The mechanism of action of 3’-O-Levulinyl-2’-deoxyadenosine involves:
Inhibition of DNA Synthesis: The compound interferes with the replication process, preventing the proliferation of cancer cells.
Induction of Apoptosis: It triggers programmed cell death in malignant cells, contributing to its antitumor effects
Comparison with Similar Compounds
2’-Deoxyadenosine: The parent compound without the levulinyl group.
Other Purine Nucleoside Analogs: Such as fludarabine and cladribine, which also exhibit antitumor activity
Uniqueness: 3’-O-Levulinyl-2’-deoxyadenosine is unique due to its specific modification at the 3’-position, which enhances its stability and antitumor properties compared to other nucleoside analogs .
Properties
Molecular Formula |
C15H19N5O5 |
|---|---|
Molecular Weight |
349.34 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C15H19N5O5/c1-8(22)2-3-12(23)25-9-4-11(24-10(9)5-21)20-7-19-13-14(16)17-6-18-15(13)20/h6-7,9-11,21H,2-5H2,1H3,(H2,16,17,18) |
InChI Key |
QMLRRPZLOJDYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















